2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide
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Description
2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a useful research compound. Its molecular formula is C23H17N3O4 and its molecular weight is 399.406. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
Compounds with the core structure of 2-(1,3-dioxoisoindolin-2-yl) have been synthesized and evaluated for their anti-inflammatory activity. Studies have demonstrated promising anti-inflammatory effects in both in vitro and in vivo models. The molecular docking studies suggest that these compounds have good binding affinity towards human serum albumin (HSA), which may contribute to their bioactivity (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Applications
Research on indoline derivatives incorporating the 2-(1,3-dioxoisoindolin-2-yl) moiety has shown significant anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. These findings were supported by in silico studies, including molecular docking, which revealed interactions with sodium channels and GABA_A receptors, suggesting mechanisms of action (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activities of compounds featuring the 2-(1,3-dioxoisoindolin-2-yl) scaffold. Some of these compounds have shown promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Anticancer Applications
Compounds derived from 2-(1,3-dioxoisoindolin-2-yl) have been explored for their anticancer activities, particularly against colorectal cancer. The synthesis and evaluation of these compounds have revealed inhibitory effects on cell proliferation, with in vitro assays showing significant inhibition of beta-catenin concentration, a key player in colorectal cancer progression (Ilyas, Naz, Zaman, Altaf, Nadeem, Muhammad, Faheem, & Qadir, 2021).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-2-25-18-11-10-17(15-8-5-9-16(20(15)18)23(25)30)24-19(27)12-26-21(28)13-6-3-4-7-14(13)22(26)29/h3-11H,2,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHACTNMANBACLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.